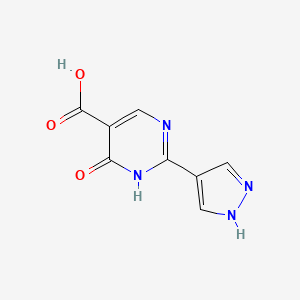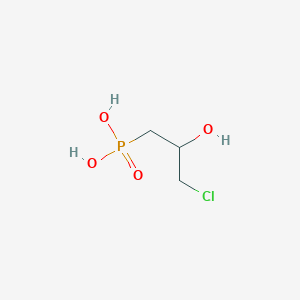
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group at the first position and a propan-2-yl group at the fourth position, along with a hydroxyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base like sodium hydride.
Step 2: Subsequent alkylation with isopropyl bromide.
Step 3: Reduction of the resulting ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone under high pressure and temperature conditions. The use of catalysts like palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form corresponding hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
- 1-Methyl-4-(propan-2-yl)cyclohexan-1-ol
- 1-Ethyl-4-(methyl)cyclohexan-1-ol
- 1-Ethyl-4-(propan-2-yl)cyclohexane
Uniqueness: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and propan-2-yl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-ethyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
YOXSJWMIWOKSKT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




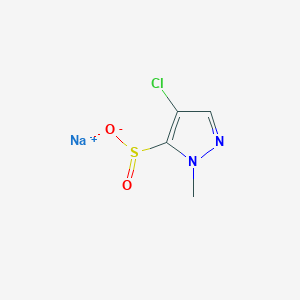
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
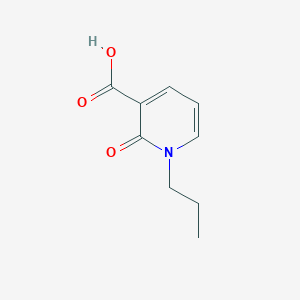
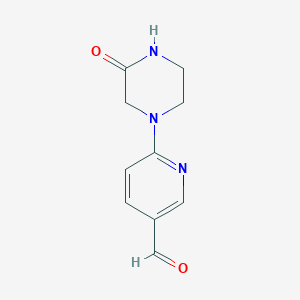
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
